molecular formula C16H13N3O2S B11025129 N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11025129
M. Wt: 311.4 g/mol
InChI Key: GLCBQQISELQXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyaniline with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the desired thiadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the methoxyphenyl and phenyl groups in This compound provides unique electronic and steric properties, making it distinct from other thiadiazole derivatives.
  • Its specific substitution pattern allows for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent.

Biological Activity

N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazole ring substituted with a methoxyphenyl group and a phenyl group. The molecular formula is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S, with a molecular weight of 318.36 g/mol. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A study indicated that compounds similar to this one exhibit significant cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values in the micromolar range .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HCT-11612Inhibition of CDK9 activity
SW70710Cell cycle arrest in G0/G1 phase

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Research indicates that derivatives of thiadiazoles exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In vitro studies reported inhibition rates exceeding 70% at concentrations as low as 10 µM .

Bacterial StrainInhibition Rate (%)Concentration (µM)
Staphylococcus aureus8010
Escherichia coli7610
Candida albicans7020

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism often involves the modulation of NF-kB signaling pathways .

Case Studies

  • MCF-7 Cell Line Study : A recent study evaluated the effects of this compound on MCF-7 cells. The compound induced apoptosis through caspase activation and cell cycle arrest in the G0/G1 phase after 48 hours of treatment. This suggests a potential application in breast cancer therapy.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiadiazole derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited potent activity against multidrug-resistant strains, highlighting their potential as new antimicrobial agents.
  • Inflammation Model : In a model of acute inflammation, the compound was shown to significantly reduce edema and inflammatory markers in animal studies, supporting its use in treating inflammatory diseases.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)17-16(20)15-14(18-19-22-15)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20)

InChI Key

GLCBQQISELQXAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.